molecular formula C8H13ClN2O3S B2943819 2-Amino-4-N-ethylsulfonamide phenol CAS No. 2287300-97-2

2-Amino-4-N-ethylsulfonamide phenol

Cat. No.: B2943819
CAS No.: 2287300-97-2
M. Wt: 252.71
InChI Key: FBFCVECILSRRPQ-UHFFFAOYSA-N
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Description

2-Amino-4-N-ethylsulfonamide phenol is an organic compound characterized by the presence of amino, ethylsulfonamide, and phenol functional groups. Its molecular formula is C8H12N2O3S, and it has a molecular weight of 216.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-N-ethylsulfonamide phenol typically involves the reaction of 2-aminophenol with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-N-ethylsulfonamide phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-N-ethylsulfonamide phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-N-ethylsulfonamide phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-N-ethylsulfonamide phenol is unique due to the presence of the ethylsulfonamide group, which can enhance its solubility and reactivity compared to similar compounds. This structural feature may also contribute to its distinct pharmacological and industrial properties .

Properties

IUPAC Name

3-amino-N-ethyl-4-hydroxybenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S.ClH/c1-2-10-14(12,13)6-3-4-8(11)7(9)5-6;/h3-5,10-11H,2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFCVECILSRRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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